molecular formula C8H11N3O2S B1421668 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1065075-76-4

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1421668
CAS No.: 1065075-76-4
M. Wt: 213.26 g/mol
InChI Key: FOIJKEKGYNMKBR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a high-value pyrimidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a key building block in the synthesis of more complex molecules, particularly kinase inhibitors. This compound is a known precursor in the synthetic pathway for Dabigatran etexilate, a potent and selective direct thrombin inhibitor used as an anticoagulant [https://www.thermofisher.com/order/catalog/product/241880050]. The structural motifs present in this molecule—the carboxylic acid, the dimethylamino group, and the methylthio group—make it a versatile scaffold for further functionalization through amide coupling, nucleophilic substitution, and other reactions to generate targeted compound libraries for biological screening. Researchers value this chemical for its role in exploring structure-activity relationships (SAR) around the pyrimidine core to develop novel therapeutics targeting various enzyme families. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-11(2)6-5(7(12)13)4-9-8(10-6)14-3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIJKEKGYNMKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Route

One established method involves the condensation of 2-substituted amino-4-aminopyrimidines with diethyl ethoxymethylenemalonate to form diethyl N-(2-substituted-amino-4-pyrimidinyl)aminomethylenemalonates. This intermediate then undergoes thermal cyclization upon heating with diphenyl ether, yielding ethyl 2-substituted-amino-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylates. Subsequent alkaline hydrolysis converts the esters to the corresponding carboxylic acids. The methylthio substituent can be introduced via alkylation or substitution at the 2-position of the pyrimidine ring before or after cyclization.

Reaction sequence summary:

Step Reactants/Conditions Product Type Notes
1 2-substituted amino-4-aminopyrimidine + diethyl ethoxymethylenemalonate Diethyl N-(2-substituted-amino-4-pyrimidinyl)aminomethylenemalonate Condensation at moderate temperature
2 Heating with diphenyl ether Ethyl 2-substituted-amino-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate Thermal cyclization step
3 Alkaline hydrolysis Corresponding carboxylic acid Conversion of ester to acid
4 Alkylation or substitution for methylthio group 2-(Methylthio)-substituted derivative Introduced via alkylation

This method yields the target compound with good yields and purity. The dimethylamino group at position 4 is typically introduced via amination reactions on the pyrimidine ring or by using dimethylamino-substituted precursors.

Sequential Substitution and Cyclization Starting from Pyrimidine-5-carboxylic Acid

An alternative industrially favorable method starts from pyrimidine-5-carboxylic acid as the raw material and involves:

  • Amide condensation reaction to introduce the amino substituent
  • Substitution reaction to install the methylthio group at position 2
  • Cyclization reactions to finalize the heterocyclic structure

This approach is advantageous due to its simplicity, shorter reaction times, and mild reaction conditions, making it suitable for large-scale synthesis.

Key features of this method:

Step Reaction Type Description Advantages
1 Amide condensation Pyrimidine-5-carboxylic acid reacts with amines Efficient introduction of amino group
2 Substitution reaction Methylthio group introduced at position 2 Uses conventional reagents
3 Cyclization Final ring closure to form target heterocycle Mild conditions, scalable

This method avoids the need for large-scale specialized equipment and harsh conditions, enhancing safety and reliability for industrial applications.

  • Yields and Purity: The condensation-cyclization-hydrolysis route typically provides yields in the range of 60-85%, with purity confirmed by recrystallization and spectral analysis (IR, NMR, elemental analysis).
  • Reaction Conditions: Thermal cyclization requires heating around 160-195°C, often in diphenyl ether or similar high-boiling solvents. Hydrolysis is performed under alkaline conditions at moderate temperatures.
  • Substituent Effects: The presence of electron-donating groups like dimethylamino enhances nucleophilicity, facilitating substitution reactions. The methylthio group is introduced via alkylation of thiol precursors or direct substitution on halogenated pyrimidines.
  • Spectroscopic Characterization: IR spectra show characteristic carboxylic acid peaks (~1700 cm⁻¹), and NMR confirms the presence of dimethylamino and methylthio substituents with distinct chemical shifts.
Method Starting Material Key Reactions Conditions Yield (%) Notes
Condensation-Cyclization-Hydrolysis 2-substituted amino-4-aminopyrimidines + diethyl ethoxymethylenemalonate Condensation, thermal cyclization, alkaline hydrolysis Heating 160-195°C, alkaline hydrolysis 60-85 Well-established, high purity
Sequential Substitution from Pyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid Amide condensation, substitution, cyclization Mild conditions, no large equipment Not specified Suitable for industrial scale

The preparation of 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves sophisticated synthetic strategies combining condensation, substitution, and cyclization steps. The condensation-cyclization-hydrolysis route is well-documented and yields high-purity products, while the sequential substitution method offers industrial advantages with simpler conditions and scalability. Both methods rely on careful control of reaction parameters to optimize yield and functional group incorporation.

These methods are supported by detailed spectroscopic and elemental analyses confirming the structure and purity of the final compound, making them authoritative approaches for the synthesis of this pyrimidine derivative.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid exhibits notable antimicrobial activity. In studies, it has effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are as follows:

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus20
Escherichia coli25

This compound's potential as an antibiotic agent makes it a candidate for further development in treating bacterial infections .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, such as A431 vulvar epidermal carcinoma cells. The compound significantly reduced cell migration and invasion, indicating its potential as an anticancer therapeutic .

Anti-inflammatory Applications

This compound has demonstrated anti-inflammatory effects in various studies. Its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Agricultural Applications

The compound is also being explored for its potential use in agriculture as a plant growth regulator or pesticide. Its ability to modulate biological pathways may enhance plant resistance to pathogens or improve growth rates under stress conditions .

Material Science

In material science, this compound serves as a building block for synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of polymers or composites with enhanced mechanical or thermal properties .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Core : Using condensation reactions between β-dicarbonyl compounds and amidine derivatives.
  • Introduction of Functional Groups : The methylthio group can be introduced via nucleophilic substitution using methylthiol.
  • Carboxylation : The carboxylic acid group is introduced through carboxylation reactions under basic conditions.

This compound can undergo various chemical reactions such as oxidation and reduction, further expanding its utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can form ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences electronic properties, solubility, and biological activity. Key analogues include:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid -NH₂ C₆H₇N₃O₂S 185.20 -NH₂ vs. -N(CH₃)₂; lower molecular weight, increased hydrogen-bonding capacity.
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid -NHCH₂CH(CH₃)₂ C₁₀H₁₅N₃O₂S 241.31 Bulkier substituent; higher lipophilicity and steric hindrance.
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid -OCH₃ C₇H₈N₂O₃S 200.22 Methoxy group reduces basicity; alters electronic effects.

Key Findings :

  • Bulkier substituents (e.g., isobutylamino) increase molecular weight and lipophilicity, which may affect solubility and membrane permeability in biological systems .

Variations at the 2-Position

The methylthio group (-SCH₃) is a common feature in analogues, but substitutions alter reactivity and stability:

Compound Name Substituent (2-position) Key Properties
2-(Phenylthio)pyrimidine-5-carboxylic acid -SC₆H₅ Increased aromaticity; higher steric demand.
2-(Butylthio)pyrimidine-5-carboxylic acid -SCH₂CH₂CH₂CH₃ Enhanced lipophilicity; longer alkyl chain.

Key Findings :

  • Methylthio (-SCH₃) in the target compound offers a balance between stability and reactivity, enabling selective displacement reactions (e.g., with amines) .
  • Larger thioether groups (e.g., phenylthio) reduce solubility in polar solvents but improve binding to hydrophobic targets .

Carboxylic Acid Derivatives

The carboxylic acid at the 5-position is critical for functionalization:

Compound Name Modifications Applications
4-((3-((Tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid Boc-protected amine sidechain Used in peptide coupling; improves synthetic versatility.
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Esterified carboxylic acid Enhances cell permeability; prodrug potential.

Key Findings :

  • The free carboxylic acid in the target compound allows direct conjugation (e.g., amidation), while esterified derivatives improve bioavailability .

Biological Activity

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article outlines its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

The compound features a pyrimidine ring substituted with a dimethylamino group and a methylthio group at specific positions. Its molecular formula is C8H10N2O2SC_8H_{10}N_2O_2S and it has been synthesized through multi-step organic reactions involving the introduction of functional groups via nucleophilic substitutions and carboxylation reactions .

Biological Activities

1. Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that certain derivatives showed potent inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes demonstrated that related pyrimidine derivatives can suppress COX-1 and COX-2 activities, which are critical in inflammatory pathways. For instance, IC50 values for related compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .

3. Antioxidant Activity
Pyrimidine derivatives have also shown antioxidant properties. In vitro assays demonstrated that some compounds exhibited high radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the nature of its substituents:

Substituent Effect on Activity
Dimethylamino groupEnhances interaction with biological targets
Methylthio groupModifies lipophilicity and bioavailability
Carboxylic acid groupEssential for binding to enzyme active sites

Studies have shown that modifications to these groups can lead to variations in potency and selectivity against specific biological targets .

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

  • Case Study 1: A series of pyrimidine derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
  • Case Study 2: In vitro studies on the inhibition of adenylyl cyclase type 1 (AC1), a target for chronic pain treatment, showed that certain pyrimidine analogs could selectively inhibit AC1 activity, suggesting potential applications in pain management .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid derivatives?

  • Methodology : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine or phenylethylamine) in aqueous acidic conditions yields substituted aminopyrimidines . Purification typically involves recrystallization or column chromatography using solvents like DMSO:Water (5:5) .
  • Key Considerations : Optimize reaction time (e.g., overnight reflux) and stoichiometry to minimize side products. Monitor reaction progress via TLC or HPLC .

Q. How can the structure of synthesized derivatives be confirmed?

  • Methodology : Use a combination of FT-IR (to confirm functional groups like carboxylic acid), 1^1H NMR (to verify substituent positions and integration ratios), and mass spectrometry (for molecular weight validation) . For example, 1^1H NMR can distinguish dimethylamino and methylthio groups via chemical shifts in the δ 2.5–3.5 ppm range .

Q. What are standard protocols for evaluating antimicrobial activity of these derivatives?

  • Methodology : Screen against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays. Antifungal activity can be tested against Candida albicans . Report minimum inhibitory concentrations (MICs) and compare with reference drugs like ampicillin .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity?

  • Data Analysis : Compare MIC values of derivatives with varying substituents (e.g., phenyl vs. cyclohexyl groups). Electron-donating groups (e.g., methyl) may enhance membrane penetration, while bulky substituents could reduce binding affinity to microbial targets . Use computational tools like DFT to correlate substituent electronic properties with activity .

Q. How can computational methods accelerate the design of novel derivatives?

  • Methodology : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to predict reaction pathways and transition states. Machine learning models trained on existing bioactivity data can prioritize high-potential derivatives for synthesis . For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Data Contradiction Analysis :

  • Experimental Variability : Standardize assay conditions (e.g., pH, inoculum size) to reduce inter-lab variability .
  • Structural Confirmation : Re-examine NMR/MS data to rule out impurities or misassigned structures .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding modes to targets like dihydrofolate reductase, which may explain divergent activities .

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

  • Synthetic Optimization : Use directing groups (e.g., carboxylic acid) to control substitution at the 4- or 5-position. For instance, the 5-carboxylic acid group in the parent compound directs electrophilic attacks to the 2- and 4-positions due to electronic effects .

Methodological Resources

  • Synthesis : Refer to protocols in for amine-mediated substitution reactions.
  • Characterization : Follow guidelines in for spectroscopic validation.
  • Bioactivity : Use standardized antimicrobial assays from .
  • Computational Design : Implement ICReDD’s hybrid computational-experimental framework .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 2
4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.